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Introduction
Trisilylamine (TSA), with the chemical formula N(SiH₃)₃, is a carbon- and halogen-free

precursor that has garnered significant interest for the deposition of high-quality silicon nitride

(SiNₓ) and silicon oxynitride (SiON) thin films.[1][2] Its high reactivity and high vapor pressure

make it particularly suitable for plasma-enhanced atomic layer deposition (PEALD) and

chemical vapor deposition (CVD) processes, especially in applications requiring highly

conformal coatings in high-aspect-ratio (HAR) structures at low temperatures (<400°C).[3] This

document provides detailed application notes and experimental protocols for the use of

trisilylamine in these advanced deposition techniques. The absence of carbon in the TSA

molecule leads to the deposition of SiNₓ films with minimal carbon impurities, typically less than

3%, which is a significant improvement over carbon-containing precursors like BTBAS and

TDMAS.[1]

Key Advantages of Trisilylamine
Carbon-Free and Halogen-Free: Eliminates carbon and halogen incorporation in the

deposited films, leading to higher purity and improved electrical and optical properties.[1]
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High Reactivity: Enables low-temperature deposition processes, which are crucial for

temperature-sensitive substrates and advanced device architectures.

High Vapor Pressure: Facilitates efficient precursor delivery to the reaction chamber.

Excellent Conformality: Achieves superior step coverage in high-aspect-ratio structures,

essential for modern 3D semiconductor devices.[3]

High Growth per Cycle (GPC): The presence of three silicon atoms in the molecule can

contribute to a higher GPC compared to single-silicon-atom precursors.

Applications
Trisilylamine-deposited films are critical in a variety of semiconductor applications, including:

Gate Spacers and Liners: In advanced CMOS technologies, the excellent conformality and

electrical properties of PEALD SiNₓ from TSA are highly beneficial.

Hard Masks and Etch Stop Layers: The high density and low wet etch rate of the films make

them suitable for patterning processes.

Encapsulation and Passivation Layers: Provides a dense barrier against moisture and other

contaminants for sensitive devices like OLEDs.[1]

Optical Waveguides: The tunable refractive index and low optical loss of SiNₓ films are

advantageous for photonic applications.

Data Presentation: Film Properties
The properties of silicon nitride films deposited using trisilylamine are highly dependent on the

deposition parameters, particularly the plasma gas composition and temperature. The following

tables summarize key quantitative data from various studies.

Table 1: PEALD of Silicon Nitride using Trisilylamine with Different Plasma Gases
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Plasma Gas
Deposition
Temperatur
e (°C)

Growth per
Cycle
(Å/cycle)

Wet Etch
Rate
(nm/min in
100:1 HF)

Refractive
Index

Reference

N₂/H₂ 300 - 400 1.3 - 2.1 ~1 2.04 - 2.16 [3]

NH₃ 150 - 350 ~0.6 - 0.65 Not specified 1.65 - 1.80 [3]

N₂ 100 - 350 Not specified
Varies with

temperature
Not specified [2]

Table 2: Comparison of Trisilylamine with Other Silicon Precursors for PEALD of SiNₓ

Precursor Plasma Gas
Deposition
Temperatur
e (°C)

Growth per
Cycle
(Å/cycle)

Key
Features

Reference

Trisilylamine

(TSA)
N₂/H₂ 300 - 400 1.3 - 2.1

Carbon-free,

high GPC
[3]

Trisilylamine

(TSA)
NH₃ 150 - 350 ~0.65

Improved

step

coverage

[3]

Hexachlorodi

silane

(HCDS)

NH₃ 400 Not specified

Conformal,

but potential

for Cl

contaminatio

n

[3]

Bis(tert-

butylamino)sil

ane (BTBAS)

N₂ 400 Not specified

Carbon

contaminatio

n can be an

issue
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Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Silicon Nitride
This protocol describes a general procedure for depositing conformal silicon nitride thin films

using trisilylamine and a plasma-based nitrogen source.

1. Substrate Preparation:

Clean the substrate using a standard cleaning procedure suitable for the substrate material
(e.g., RCA clean for silicon wafers).
Load the substrate into the ALD reactor load lock and transfer it to the deposition chamber.

2. Deposition Parameters:

Substrate Temperature: 100°C to 400°C. A typical starting point is 300°C.
Trisilylamine (TSA) Precursor:
Maintain the TSA container at a stable temperature to ensure consistent vapor pressure.
Pulse Time: 0.1 to 1.0 seconds. This should be optimized for the specific reactor geometry to
ensure saturation of the surface reactions.
Nitrogen Plasma Source (e.g., N₂, NH₃, or N₂/H₂ mixture):
Plasma Power: 50 to 300 W. Higher power can increase reactivity but may also lead to film
damage.
Plasma Exposure Time: 5 to 30 seconds. Longer times can improve film density but will
reduce throughput.
Purge Gas (e.g., Ar or N₂):
Purge Time: 5 to 20 seconds. Sufficient purge times are critical to prevent chemical vapor
deposition (CVD) type reactions.

3. Deposition Cycle: The PEALD process consists of repeating the following four steps for the

desired number of cycles to achieve the target film thickness:

TSA Pulse: Introduce TSA vapor into the chamber to react with the surface.
Purge 1: Purge the chamber with an inert gas to remove unreacted TSA and any byproducts.
Nitrogen Plasma Exposure: Introduce the nitrogen precursor gas and ignite the plasma to
react with the adsorbed TSA layer and form silicon nitride.
Purge 2: Purge the chamber to remove plasma byproducts and unreacted species.

4. Post-Deposition:
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Cool down the substrate under an inert atmosphere before removal from the reactor to
prevent oxidation.

Protocol 2: Film Characterization
1. Thickness and Refractive Index:

Use spectroscopic ellipsometry to measure the film thickness and refractive index.

2. Composition and Bonding:

X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition (Si, N, O, C)
and chemical bonding states.
Fourier-Transform Infrared Spectroscopy (FTIR): Identify vibrational modes corresponding to
Si-N, Si-H, and N-H bonds to assess film quality and hydrogen content.

3. Conformality in High-Aspect-Ratio Structures:

Deposit the film on a patterned substrate with high-aspect-ratio features (e.g., trenches or
vias).
Use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron
Microscopy (TEM) to measure the film thickness at the top, sidewall, and bottom of the
features to evaluate step coverage.
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Caption: Experimental workflow for PEALD of SiNₓ using trisilylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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